molecular formula C6H5BrN2O2 B13695804 5-Amino-3-bromopicolinic acid

5-Amino-3-bromopicolinic acid

Cat. No.: B13695804
M. Wt: 217.02 g/mol
InChI Key: XQWQQEVYWAWSKI-UHFFFAOYSA-N
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Description

5-Amino-3-bromopicolinic acid is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the 5th position and a bromine atom at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromopicolinic acid with ammonia or an amine source under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of 5-Amino-3-bromopicolinic acid may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-bromopicolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Amino-3-bromopicolinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromopicolinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various chemical interactions, while the bromine atom can influence the compound’s reactivity and binding properties. These interactions can affect biological processes and chemical reactions, making the compound valuable for research and development.

Comparison with Similar Compounds

  • 3-Amino-5-hydroxybenzoic acid
  • 5-Bromo-3-fluoropyridine-2-carboxylic acid
  • 3-Amino-5-methoxyisonicotinic acid
  • 5-Aminopyridine-2-carboxylic acid

Uniqueness: 5-Amino-3-bromopicolinic acid is unique due to the specific positioning of the amino and bromine groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, differentiating it from other similar compounds.

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

5-amino-3-bromopyridine-2-carboxylic acid

InChI

InChI=1S/C6H5BrN2O2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,8H2,(H,10,11)

InChI Key

XQWQQEVYWAWSKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)C(=O)O)N

Origin of Product

United States

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